Diethyl 6-chloropyridine-3,4-dicarboxylate
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Overview
Description
Diethyl 6-chloropyridine-3,4-dicarboxylate is a chemical compound with the molecular formula C11H12ClNO4. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 6-chloropyridine-3,4-dicarboxylate typically involves the esterification of 6-chloropyridine-3,4-dicarboxylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or distillation to obtain a high-purity compound .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous distillation units to ensure efficient production and purification of the compound. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Diethyl 6-chloropyridine-3,4-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or methanol.
Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester groups. Common reagents include hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: The major products are substituted pyridine derivatives.
Hydrolysis: The major products are 6-chloropyridine-3,4-dicarboxylic acid and ethanol.
Oxidation and Reduction: The products depend on the specific reagents and conditions used.
Scientific Research Applications
Diethyl 6-chloropyridine-3,4-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a building block for biologically active molecules.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of anti-inflammatory and analgesic agents.
Industry: The compound is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of diethyl 6-chloropyridine-3,4-dicarboxylate involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, depending on the enzyme targeted. The compound’s structure allows it to interact with multiple pathways, making it a versatile tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
Diethyl 2,6-dimethyl-4-(4-(2-substituted amino-2-oxoethoxy)phenyl)-1,4-dihydropyridine-3,5-dicarboxylates: These compounds have similar ester groups and pyridine rings but differ in their substitution patterns.
Dimethyl 4-chloropyridine-2,6-dicarboxylate: This compound has similar functional groups but differs in the position of the chlorine atom and ester groups.
Uniqueness
Diethyl 6-chloropyridine-3,4-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research .
Properties
IUPAC Name |
diethyl 6-chloropyridine-3,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4/c1-3-16-10(14)7-5-9(12)13-6-8(7)11(15)17-4-2/h5-6H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJYAGFMVVGAJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1C(=O)OCC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1643842-62-9 |
Source
|
Record name | 3,4-diethyl 6-chloropyridine-3,4-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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